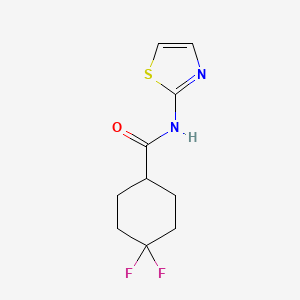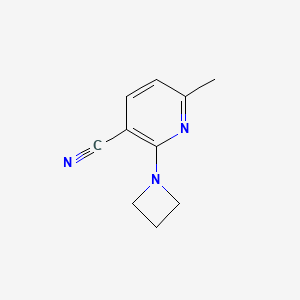![molecular formula C11H12F2N2O B12230591 3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12230591.png)
3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and alkenes.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide: This compound shares the difluoromethyl and cyclobutane core but differs in the attached functional groups.
N-{2,4-Difluoro-3-[(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]phenyl}ethanesulfonamide: Another compound with a similar difluoromethyl group but different structural features.
Uniqueness
3,3-Difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, difluoromethyl group, and pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H12F2N2O |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3,3-difluoro-N-(pyridin-3-ylmethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)4-9(5-11)10(16)15-7-8-2-1-3-14-6-8/h1-3,6,9H,4-5,7H2,(H,15,16) |
InChI Key |
PFMZQTSGJNIPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B12230528.png)

![1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12230534.png)
![1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12230535.png)
![Ethyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12230536.png)
![1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230545.png)
![2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12230551.png)
![3-Tert-butyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230552.png)
![4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230570.png)
![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12230578.png)

